

Di(2-ethylhexyl) azelate-d14: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **Di(2-ethylhexyl) azelate-d14**. This deuterated internal standard is a critical tool in analytical chemistry, particularly for mass spectrometry-based quantification of azelaic acid and related compounds in various matrices.

Core Chemical Properties

Di(2-ethylhexyl) azelate-d14 is the deuterium-labeled version of Di(2-ethylhexyl) azelate. The incorporation of 14 deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its primary application lies in improving the accuracy and precision of analytical methods by correcting for variations during sample preparation and analysis.[1]

Table 1: General and Physical Properties of Di(2-ethylhexyl) azelate-d14



Property	Value	Source
IUPAC Name	bis(2-ethylhexyl) nonanedioate-d14	[1]
Molecular Formula	C25H34D14O4	[1]
Molecular Weight	426.74 g/mol	[1][3]
Parent Drug	Azelaic Acid	[1]

Table 2: Physical Properties of Di(2-ethylhexyl) azelate (Non-Deuterated)

Data for the non-deuterated form is provided as a close approximation for the physical characteristics of the deuterated analogue.

Property	Value	Source
CAS Number	103-24-2	[4]
Appearance	Clear, colorless to pale yellow oil	[4][5]
Boiling Point	>282 °C	[4]
Melting Point	-67 °C	[4]
Flash Point	211 °C	[4]
Density	0.92 g/cm ³	[4]
Solubility	Soluble in alcohol, acetone, and benzene. Insoluble in water.	[4][6]

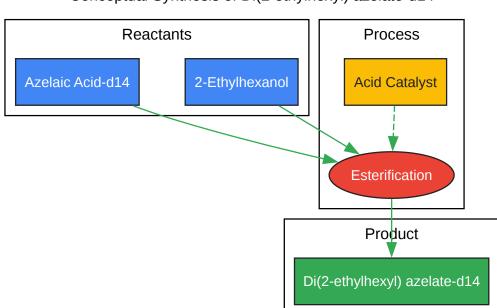
Synthesis

The synthesis of Di(2-ethylhexyl) azelate is typically achieved through the Fischer esterification of azelaic acid with 2-ethylhexanol in the presence of an acid catalyst.[5][6] For the deuterated



analogue, **Di(2-ethylhexyl) azelate-d14**, the synthesis would logically involve the use of a deuterated precursor, most likely deuterated azelaic acid (azelaic acid-d14).

Conceptual Synthesis Workflow



Conceptual Synthesis of Di(2-ethylhexyl) azelate-d14

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Caption: Conceptual workflow for the synthesis of Di(2-ethylhexyl) azelate-d14.

Experimental Protocols

Di(2-ethylhexyl) azelate-d14 is primarily used as an internal standard in quantitative analytical methods. Below is a representative protocol for its use in the quantification of a target analyte in a biological matrix using LC-MS/MS.

Protocol: Quantification of a Target Analyte using Di(2-ethylhexyl) azelate-d14 as an Internal Standard



- 1. Preparation of Stock and Working Solutions:
- Analyte Stock Solution: Prepare a stock solution of the target analyte in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
- Internal Standard Stock Solution: Prepare a stock solution of **Di(2-ethylhexyl) azelate-d14** in the same solvent at a concentration of 1 mg/mL.
- Working Solutions: Prepare a series of calibration standards by spiking appropriate amounts
 of the analyte stock solution into a blank biological matrix (e.g., plasma, urine). Add a
 constant amount of the Di(2-ethylhexyl) azelate-d14 working solution to each calibration
 standard and sample to achieve a final concentration within the linear range of the assay.
- 2. Sample Preparation (Liquid-Liquid Extraction):
- To 100 μL of the biological sample (or calibration standard), add 25 μL of the Di(2ethylhexyl) azelate-d14 internal standard working solution.
- Add 500 μL of an extraction solvent (e.g., ethyl acetate).
- Vortex for 1 minute to ensure thorough mixing.
- Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
- Carefully transfer the organic (upper) layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase for LC-MS/MS analysis.
- 3. LC-MS/MS Analysis:
- Liquid Chromatography (LC) Conditions:
 - Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).



Flow Rate: 0.3 mL/min.

Injection Volume: 5 μL.

- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the target analyte and Di(2-ethylhexyl) azelate-d14.

4. Data Analysis:

- Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak
 area of the internal standard against the concentration of the analyte for the calibration
 standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram



Sample Collection Spike with Di(2-ethylhexyl) azelate-d14 Extraction Evaporation Reconstitution LC-MS/MS Analysis Data Analysis

Workflow for Analyte Quantification using a Deuterated Internal Standard

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Quantification

Caption: General workflow for sample analysis using an internal standard.



Safety and Handling

Specific safety data for **Di(2-ethylhexyl)** azelate-d14 is not readily available. However, based on the safety data for the non-deuterated Di(2-ethylhexyl) azelate and related compounds, standard laboratory safety precautions should be followed.[7] It is advisable to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7] For the non-deuterated form, it is not classified as a hazardous substance or mixture.[7] However, for a related compound, 2-ethylhexyl acrylate, there are warnings of it being a combustible liquid that causes skin and respiratory irritation and may cause an allergic skin reaction.[8]

Applications

The primary application of **Di(2-ethylhexyl) azelate-d14** is as an internal standard for the accurate quantification of azelaic acid and other related compounds in various biological and environmental samples.[1] This is crucial in:

- Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of drugs containing the azelaic acid moiety.[1]
- Therapeutic drug monitoring: To ensure that the concentration of an active pharmaceutical ingredient is within the therapeutic range.[1]
- Metabolic research: To trace the metabolic pathways of related compounds.[1]
- Environmental analysis: To quantify the levels of plasticizers and related contaminants in environmental samples.

Conclusion

Di(2-ethylhexyl) azelate-d14 is an essential tool for researchers and scientists in the fields of drug development, clinical diagnostics, and environmental science. Its use as an internal standard significantly enhances the reliability and accuracy of quantitative analytical methods. This guide provides a foundational understanding of its properties and applications, enabling its effective implementation in the laboratory.



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